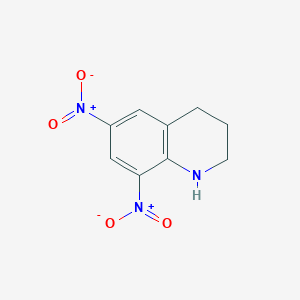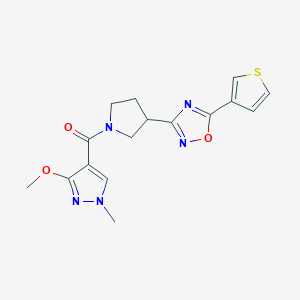![molecular formula C15H21N3O4S2 B2724313 1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034510-88-6](/img/structure/B2724313.png)
1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” is a complex organic molecule that contains several functional groups and rings . It includes a piperidine ring, which is a common structural unit in natural products . The molecule also contains a thiadiazole ring, which is a type of heterocycle . Heterocycles are of immense importance biologically and industrially .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the piperidine and thiadiazole rings would likely cause the molecule to have a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used . The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds incorporating sulfonamide, piperidinyl, and thiadiazole moieties, akin to the chemical structure of interest, have been studied for their ability to inhibit human carbonic anhydrase isozymes. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues. Sulfonamides have shown low nanomolar inhibitory activity against specific isoforms of carbonic anhydrase, which are implicated in conditions like glaucoma, epilepsy, and certain types of cancer, highlighting their potential as therapeutic agents (Alafeefy et al., 2015).
Cyclin-dependent Kinase Inhibition
The modification of compounds with piperidine-based sulfides to create inhibitors of cyclin-dependent kinases (CDKs) represents another research application. CDKs play crucial roles in cell cycle regulation, and their inhibition can halt the proliferation of cancer cells. One study demonstrated the synthesis of potent CDK2 inhibitors using a methodology that includes the formation of beta-aminoethylsulfones linked to phenyl groups, a structural feature that contributes to their high potency (Griffin et al., 2006).
Anticancer Activity
Novel heterocyclic compounds featuring thiophene, thiazole, and sulfone moieties have been evaluated for their anti-breast cancer activity. The presence of a sulfone group, similar to the sulfone functionality in the compound of interest, has been associated with significant inhibitory effects against the human breast cancer cell line MCF7. This underscores the potential of such compounds in the development of new anticancer therapies (Al-Said et al., 2011).
Synthesis of Heterocycles
The use of piperidine and related functionalities in the synthesis of sulfur–nitrogen heterocycles has been explored for creating a diverse range of biologically active compounds. These synthetic strategies have paved the way for the development of novel pharmaceuticals and materials with tailored properties (Bryce, 1984).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-4-yl)-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-16-14-4-2-3-5-15(14)18(24(16,21)22)12-8-10-17(11-9-12)23(19,20)13-6-7-13/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTKCUWFTAJSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2724231.png)

![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2724235.png)


![Methyl 2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2724238.png)


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)
![2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2724249.png)


